molecular formula C11H10F3NO4 B046294 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid CAS No. 10068-52-7

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

Cat. No. B046294
CAS RN: 10068-52-7
M. Wt: 277.2 g/mol
InChI Key: JBNIYYRTJUAMKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid involves multiple steps, including condensation reactions and the introduction of fluorinated groups. For instance, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in compounds serving as O,N,O-tridentate ligands capable of forming metal complexes (Kudyakova et al., 2009). Another approach involves the synthesis of non-proteinogenic amino acids and their derivatives from precursors such as (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid often involves intricate arrangements of atoms and functional groups, influencing their chemical behavior and interactions. For instance, the molecular and crystal structure of substituted 2-aminochromenes, which share some structural similarities, was established through X-ray diffraction analysis, highlighting the importance of structural determination in understanding the properties of such compounds (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid derivatives can be complex, involving various reaction pathways and mechanisms. For example, the synthesis of fluoro-containing amino acids demonstrates the incorporation of fluorinated groups into amino acid structures, providing insights into potential chemical reactions and modifications that such compounds can undergo (Hu & Han, 2008).

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

This compound is a key intermediate in the synthesis of fluorinated alpha-amino acids, which are of significant interest due to their unique physical, chemical, and biological properties. The palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, using DMF or DMI as an additive, facilitates the selective formation of tert-butyl iminoesters. This process is crucial for producing a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives in high yields, demonstrating its utility in generating compounds with potential pharmaceutical applications (H. Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000).

Enantioselective Synthesis

The compound serves as a precursor for the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural amino acid esters. This synthesis leverages the enantioselective aza-Henry reaction, highlighting the role of organocatalysis in achieving high enantioselectivity and showcasing its importance in the preparation of compounds with precise stereochemical configurations (G. Kumaraswamy, Arigala Pitchaiah, 2011).

Novel Synthetic Routes

Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, using carbon dioxide, yields 2-aryl-3,3,3-trifluoropropanoic acids. This method highlights an efficient strategy for incorporating carbon dioxide into organic molecules, demonstrating its application in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) (Y. Yamauchi, S. Hara, H. Senboku, 2010).

Application in Synthesis of Protected Amino Acid Derivatives

It also finds application in the synthesis of protected amino acid derivatives, such as in the preparation of α-ureidopeptidomimetics. The synthesis employs a simple, mild, and straightforward route starting from benzyloxy carbonyl (Cbz-) protected amino acid esters. This showcases its versatility in synthesizing complex molecules that could have significant implications in medicinal chemistry and drug design (Sagar N. Ramachandra et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, suggests that it is harmful if swallowed . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for the study of such compounds are promising. The interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNIYYRTJUAMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631451
Record name N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

CAS RN

10068-52-7
Record name N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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